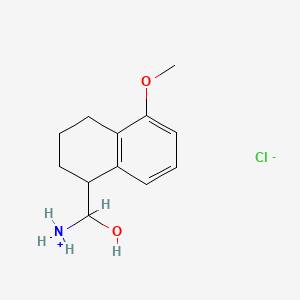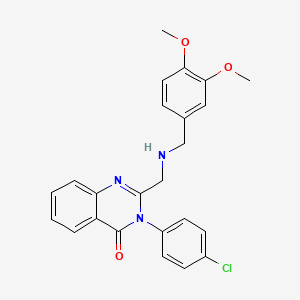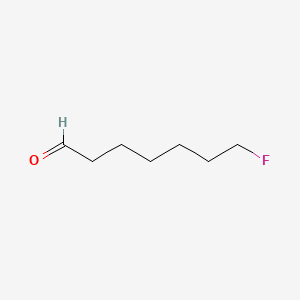
7-Fluoroheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroheptanal is an organic compound with the molecular formula C7H13FO It is a fluorinated aldehyde, where the fluorine atom is attached to the seventh carbon of the heptanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroheptanal typically involves the fluorination of heptanal. One common method is the direct fluorination of heptanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for the efficient industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoroheptanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoroheptanoic acid.
Reduction: 7-Fluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluoroheptanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Fluoroheptanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanal: The non-fluorinated analog of 7-Fluoroheptanal.
7-Fluoroheptanoic acid: The oxidized form of this compound.
7-Fluoroheptanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
693-47-0 |
|---|---|
Molekularformel |
C7H13FO |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
7-fluoroheptanal |
InChI |
InChI=1S/C7H13FO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 |
InChI-Schlüssel |
ZKAOXODYSBGNRK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCF)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)

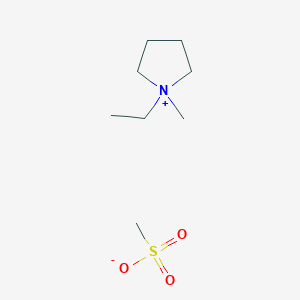
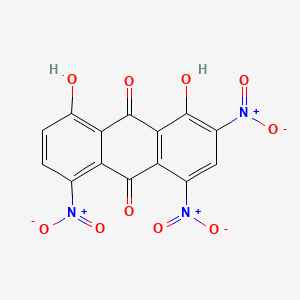

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)


